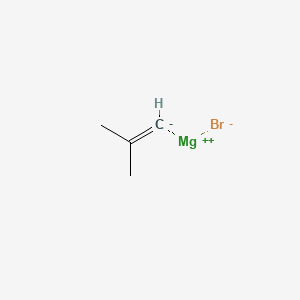

2-Methyl-1-propenylmagnesium bromide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

magnesium;2-methylprop-1-ene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7.BrH.Mg/c1-4(2)3;;/h1H,2-3H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUIUNZKXBJVSC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=[CH-])C.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403476 | |

| Record name | 2-Methyl-1-propenylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38614-36-7 | |

| Record name | 2-Methyl-1-propenylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-1-propenylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-propenylmagnesium bromide, an organomagnesium halide, is a prominent Grignard reagent utilized in organic synthesis. Its chemical formula is C4H7BrMg, and it is typically supplied as a solution in tetrahydrofuran (B95107) (THF). This technical guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on quantitative data and detailed experimental protocols.

Core Chemical Properties

This compound is a yellow to dark orange solution with a density of approximately 0.952 g/mL at 25 °C (for a 0.5M solution in THF). As a Grignard reagent, its reactivity is characterized by the nucleophilic nature of the carbon atom bonded to the magnesium-bromide moiety. This inherent nucleophilicity makes it a potent reagent for the formation of carbon-carbon bonds.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 38614-36-7 |

| Molecular Formula | C4H7BrMg |

| Molecular Weight | 159.31 g/mol |

| Appearance | Yellow to dark orange solution |

| Density (0.5M in THF) | 0.952 g/mL at 25 °C |

| Solubility | Reacts with water |

Due to its high reactivity, this compound is sensitive to air and moisture and must be handled under anhydrous and inert conditions.

Reactivity and Synthetic Applications

The primary utility of this compound lies in its role as a nucleophile in two major classes of reactions: nucleophilic addition to carbonyl compounds and palladium-catalyzed cross-coupling reactions.

Nucleophilic Addition to Carbonyl Compounds

This compound readily reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively. The reaction proceeds via the nucleophilic attack of the carbanionic carbon on the electrophilic carbonyl carbon.

Experimental Protocol: Reaction with Benzaldehyde (B42025)

A general procedure for the reaction of a Grignard reagent with an aldehyde is as follows:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), place a solution of benzaldehyde in anhydrous diethyl ether or THF.

-

Cool the flask in an ice bath.

-

Slowly add a solution of this compound (typically 0.5M in THF) from the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by column chromatography or distillation.

While specific yield data for the reaction of this compound with a wide range of carbonyl compounds is not extensively documented in readily available literature, the yields for Grignard additions are generally moderate to high, depending on the substrate and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions (Kumada Coupling)

A significant application of this compound is in palladium-catalyzed cross-coupling reactions, particularly the Kumada coupling. This reaction forms a new carbon-carbon bond by coupling the Grignard reagent with an organic halide or tosylate. A notable example is the coupling with aryl and vinyl tosylates, as demonstrated in the work of Limmert, Roy, and Hartwig.[1][2][3]

Experimental Protocol: Kumada Coupling with Aryl Tosylates [1]

This protocol is adapted from the work of Limmert, M. E.; Roy, A. H.; Hartwig, J. F. J. Org. Chem.2005 , 70, 9364-9370.[1]

-

Catalyst Preparation: In a glovebox, a vial is charged with Pd(dba)2 (palladium(0)-dibenzylideneacetone complex) and a suitable phosphine (B1218219) ligand (e.g., a Josiphos-type ligand) in toluene.

-

Reaction Setup: To this catalyst solution, the aryl tosylate is added.

-

Grignard Addition: A solution of this compound (0.5 M in THF) is added to the stirred solution at room temperature.

-

Reaction Conditions: The reaction vial is sealed and heated (e.g., to 80 °C) for a specified time (typically several hours).

-

Workup: The reaction mixture is cooled, diluted with a nonpolar solvent like hexanes, and filtered.

-

Purification: The filtrate is concentrated, and the crude product is purified by flash column chromatography.

Table 2: Selected Yields for the Kumada Coupling of this compound with Aryl Tosylates [1]

| Aryl Tosylate | Product | Yield (%) |

| 4-Tolyl tosylate | 1-Methyl-4-(2-methyl-1-propenyl)benzene | 85 |

| 4-Methoxyphenyl tosylate | 1-Methoxy-4-(2-methyl-1-propenyl)benzene | 92 |

| 4-Chlorophenyl tosylate | 1-Chloro-4-(2-methyl-1-propenyl)benzene | 78 |

| 2-Naphthyl tosylate | 2-(2-Methyl-1-propenyl)naphthalene | 88 |

Spectroscopic Data

Detailed spectroscopic data for this compound itself is not commonly reported due to its reactive nature. However, the characteristic signals of the 2-methyl-1-propenyl group can be observed in the NMR spectra of its reaction products. For example, in the 1H NMR spectrum of 1-methoxy-4-(2-methylpropenyl)benzene, the protons of the 2-methyl-1-propenyl group appear as a broad singlet at approximately 6.23 ppm (vinylic proton) and two distinct signals for the methyl groups around 1.86 and 1.90 ppm.[1] The 13C NMR spectrum would show characteristic peaks for the vinylic carbons and the methyl carbons.

Visualizations

Logical Relationship Diagram

Caption: Versatility of this compound.

Experimental Workflow: Kumada Coupling

Caption: Experimental Workflow for Kumada Coupling.

Signaling Pathway: Catalytic Cycle of Kumada Coupling

Caption: Catalytic Cycle of Kumada Coupling.

Conclusion

This compound is a valuable and versatile Grignard reagent in the arsenal (B13267) of synthetic organic chemists. Its utility in forming carbon-carbon bonds through both nucleophilic addition to carbonyls and palladium-catalyzed cross-coupling reactions makes it a key building block in the synthesis of complex organic molecules. The detailed protocols and quantitative data provided in this guide are intended to facilitate its effective use in research and development, particularly in the pharmaceutical industry. Proper handling under inert conditions is paramount to ensure its reactivity and achieve high yields in synthetic transformations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxidative Addition of Aryl Tosylates to Palladium(0) and Coupling of Unactivated Aryl Tosylates at Room Temperature | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 3. Kumada Coupling of Aryl and Vinyl Tosylates under Mild Conditions | The Hartwig Group [hartwig.cchem.berkeley.edu]

An In-depth Technical Guide to 2-Methyl-1-propenylmagnesium bromide (CAS: 38614-36-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-1-propenylmagnesium bromide, a versatile Grignard reagent with significant applications in organic synthesis. This document details its chemical properties, synthesis, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. Experimental protocols and reaction mechanisms are provided to assist researchers in its practical application.

Chemical and Physical Properties

This compound, also known as isobutenylmagnesium bromide, is an organomagnesium halide with the chemical formula C₄H₇BrMg.[1][2][3] It is typically supplied as a 0.5 M solution in tetrahydrofuran (B95107) (THF).[2][4] The compound is a yellow to dark orange liquid, highly reactive, and sensitive to moisture and air.[5]

| Property | Value | Reference |

| CAS Number | 38614-36-7 | [1][2][3][4] |

| Molecular Formula | C₄H₇BrMg | [1][2][3] |

| Molecular Weight | 159.31 g/mol | [2][3][4] |

| Appearance | Yellow to dark orange liquid | [5] |

| Typical Concentration | 0.5 M in THF | [2][4] |

| Density (of 0.5M solution in THF) | 0.952 g/mL at 25 °C | [4] |

| Synonyms | Isobutenylmagnesium bromide, (2-Methylpropenyl)magnesium bromide, 2,2-Dimethylvinylmagnesium bromide | [6] |

Synthesis of this compound

The synthesis of this compound follows the general principle of Grignard reagent formation, which involves the reaction of an organohalide with magnesium metal in an anhydrous ether solvent. The following is a representative experimental protocol adapted from established procedures for the synthesis of vinyl Grignard reagents.

Experimental Protocol: Synthesis of this compound

Materials:

-

Magnesium turnings

-

1-Bromo-2-methylpropene (isobutenyl bromide)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

Equipment:

-

Three-necked round-bottom flask, flame-dried

-

Reflux condenser, flame-dried

-

Dropping funnel, flame-dried

-

Magnetic stirrer

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Apparatus Setup: Assemble the flame-dried three-necked flask with the reflux condenser, dropping funnel, and an inert gas inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine to activate the magnesium surface.

-

Initiation: Add a small amount of anhydrous THF to cover the magnesium. Prepare a solution of 1-bromo-2-methylpropene in anhydrous THF in the dropping funnel. Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed.

-

Addition: Once the reaction has started, add the remaining solution of 1-bromo-2-methylpropene dropwise from the funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed. The resulting solution of this compound is then ready for use.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cross-coupling of alkyl halides with Grignard reagents using nickel and palladium complexes bearing η3-allyl ligand as catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Structure of 2-Methyl-1-propenylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-propenylmagnesium bromide, a prominent Grignard reagent, plays a crucial role in organic synthesis. Its significance lies in its capacity to form carbon-carbon bonds, a fundamental process in the construction of complex organic molecules.[1] This organomagnesium halide is particularly valued for its utility in introducing the isobutenyl group into various substrates. This guide provides a comprehensive overview of the structure, properties, and synthesis of this compound, tailored for professionals in research and drug development.

Molecular Structure and Properties

This compound is characterized by the chemical formula C4H7BrMg.[2][3] The structure features a magnesium atom bonded to a bromine atom and a 2-methyl-1-propenyl group. The organometallic bond between the carbon and magnesium atoms is highly polarized, rendering the carbon atom nucleophilic and basic. This inherent reactivity is the cornerstone of its synthetic utility.

The IUPAC name for this compound is bromo(2-methylprop-1-en-1-yl)magnesium.[4] It is also commonly known as isobutenylmagnesium bromide.

Visualization of the Molecular Structure

To facilitate a clear understanding of its atomic arrangement, the following diagram illustrates the structure of this compound.

Caption: Ball-and-stick model of this compound.

Physicochemical Properties

Solutions of this compound typically appear as a yellow to dark orange or brown liquid.[4][5][6] It is commonly supplied as a 0.5 M solution in tetrahydrofuran (B95107) (THF).[2] The physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H7BrMg | [2][3] |

| Molecular Weight | 159.31 g/mol | [2][3] |

| CAS Number | 38614-36-7 | [2][3] |

| Appearance | Yellow to dark orange/brown solution | [4][5][6] |

| Density | 0.952 g/mL at 25 °C | [2][6] |

| Flash Point | 5 °F (-15 °C) | [2][6] |

| Solubility | Typically used in ethereal solvents like THF | [2] |

Experimental Protocols: Synthesis

The synthesis of this compound is a standard Grignard reaction. The general protocol involves the reaction of 2-bromo-1-propene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).

Materials:

-

Magnesium turnings

-

2-Bromo-1-propene

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Reaction flask with a reflux condenser and a dropping funnel

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation of Apparatus: The glassware must be thoroughly dried to exclude moisture, which would quench the Grignard reagent. The reaction is set up under an inert atmosphere.

-

Initiation: Magnesium turnings are placed in the reaction flask. A small crystal of iodine is often added to activate the magnesium surface. A small amount of the 2-bromo-1-propene solution in THF is added to the magnesium. The reaction is initiated, which is often indicated by a color change and a gentle reflux.

-

Addition of Alkyl Halide: Once the reaction has initiated, the remaining solution of 2-bromo-1-propene in THF is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Completion and Use: After the addition is complete, the reaction mixture is typically stirred and may be gently heated to ensure complete reaction. The resulting Grignard reagent solution is then used directly for subsequent reactions.

Reactivity and Applications in Synthesis

This compound is a versatile nucleophile used in a variety of organic transformations.[2][5] Its primary application is in the formation of new carbon-carbon bonds through reactions with electrophiles.

Key Reactions and Synthetic Utility

-

Reactions with Carbonyl Compounds: It readily reacts with aldehydes, ketones, and esters to form secondary, tertiary, and tertiary alcohols, respectively. This is a fundamental method for building more complex molecular skeletons.

-

Palladium-Catalyzed Cross-Coupling Reactions: This Grignard reagent is employed in palladium-catalyzed coupling reactions with aryl tosylates to form new C-C bonds.[2][5][7]

-

Synthesis of Pharmaceutical Intermediates: It serves as a key reagent in the synthesis of various pharmaceutical compounds, including (2S,3S)-3′-fluoroisoleucine.[2][5][8]

-

General Organic Synthesis: It is used in the preparation of biaryls, alkylarenes, alkenylarenes, and alkynylalkenones.[5]

Logical Workflow for a Typical Grignard Reaction

The following diagram illustrates the general workflow for a synthetic protocol involving this compound.

Caption: General workflow for synthesis using this compound.

Safety and Handling

This compound is a highly reactive and flammable substance.[6] It reacts violently with water, releasing flammable gases.[6] Therefore, it must be handled under anhydrous conditions and an inert atmosphere. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a powerful and versatile reagent in the arsenal (B13267) of synthetic organic chemists. Its well-defined structure and predictable reactivity make it an invaluable tool for the construction of complex organic molecules, with significant applications in pharmaceutical development and materials science. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in a research and development setting.

References

- 1. nbinno.com [nbinno.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C4H7BrMg | CID 4456485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 0.5M solution in THF, AcroSeal™ 100 mL [thermofisher.com]

- 5. This compound | 38614-36-7 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. 2-甲基-1-丙烯基溴化镁 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 8. Sigma Aldrich this compound Solution 100 mL | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to 2-Methyl-1-propenylmagnesium bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-1-propenylmagnesium bromide, a valuable organometallic reagent in organic synthesis. The document details its chemical identifiers, physical properties, and safety information. Furthermore, it presents a detailed experimental protocol for a representative reaction, accompanied by a workflow visualization to facilitate understanding and implementation in a laboratory setting.

Chemical Identity and Properties

This compound, a Grignard reagent, is a powerful nucleophile used to form carbon-carbon bonds. It is typically supplied as a solution in an ethereal solvent like tetrahydrofuran (B95107) (THF).

Table 1: Synonyms and Chemical Identifiers

| Identifier Type | Value |

| CAS Number | 38614-36-7[1][2][3][4][5] |

| PubChem CID | 4456485[4][6] |

| Molecular Formula | C4H7BrMg[3][4] |

| Molecular Weight | 159.31 g/mol [2][4][6] |

| InChI | InChI=1S/C4H7.BrH.Mg/c1-4(2)3;;/h1H,2-3H3;1H;/q-1;;+2/p-1 |

| InChIKey | BKVIQODYSREJQH-UHFFFAOYSA-M |

| SMILES | CC(C)=C[Mg]Br[4] |

| Synonyms | (2-Methylpropenyl)magnesium bromide, Bromo(2-methylpropenyl)magnesium, Bromo(2-methyl-1-propen-1-yl)magnesium, (2-Methylprop-1-en-1-yl)magnesium bromide, (β,β-Dimethylvinyl)magnesium bromide, 1-Bromomagnesio-2-methyl-1-propene, 2,2-Dimethylvinylmagnesium bromide, Isobutenylmagnesium bromide[2] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Yellow to dark orange solution[1] |

| Form | Typically a 0.5M solution in Tetrahydrofuran (THF)[1] |

| Density | 0.952 g/mL at 25 °C (for 0.5M solution in THF)[7] |

| Flash Point | -15 °C (for 0.5M solution in THF)[7] |

| Solubility | Reacts violently with water[7] |

Safety and Handling

This compound is a reactive and hazardous substance that requires careful handling in a controlled laboratory environment.

Table 3: GHS Hazard Information

| Hazard Class | GHS Code | Description |

| Substances and mixtures which in contact with water emit flammable gases | H261 | In contact with water releases flammable gas[8] |

| Skin corrosion/irritation | H314 | Causes severe skin burns and eye damage[8] |

| Flammable liquids | H225 | Highly flammable liquid and vapor[9] |

| Acute toxicity, Oral | H302 | Harmful if swallowed[9] |

| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation[9] |

| Carcinogenicity | H351 | Suspected of causing cancer[9] |

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.

-

Keep away from sources of ignition.

-

Have appropriate quenching agents and fire extinguishing media readily available.

Applications in Organic Synthesis

This compound is a versatile Grignard reagent employed in a variety of organic transformations. Its primary utility lies in the introduction of the 2-methyl-1-propenyl (isobutenyl) group into molecules. Key applications include:

-

Nucleophilic Addition to Carbonyls: Reacts with aldehydes, ketones, and esters to form the corresponding secondary and tertiary allylic alcohols.

-

Palladium-Catalyzed Cross-Coupling Reactions: Serves as the nucleophilic partner in Kumada-type cross-coupling reactions with aryl and vinyl halides or tosylates to form substituted alkenes.[1]

-

Synthesis of Complex Molecules: It has been utilized in the synthesis of specialized molecules, such as (2S,3S)-3′-fluoroisoleucine.[1]

Experimental Protocol: A Representative Grignard Reaction

While a specific, detailed protocol for a reaction involving this compound was not found in the immediate search results, a general procedure for a Grignard reaction with a ketone is provided below. This can be adapted by a skilled chemist for use with this compound.

Reaction: General reaction of this compound with a generic ketone (R-CO-R').

Table 4: Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ketone (R-CO-R') | Varies | (To be determined) | 1.0 eq |

| This compound (0.5M in THF) | 159.31 | (To be calculated) | 1.1 - 1.5 eq |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | (Sufficient for dissolution) | - |

| Saturated aqueous Ammonium (B1175870) Chloride (NH4Cl) solution | 53.49 | (Sufficient for quenching) | - |

| Anhydrous Magnesium Sulfate (B86663) (MgSO4) or Sodium Sulfate (Na2SO4) | 120.37 / 142.04 | (Sufficient for drying) | - |

| Organic solvent for extraction (e.g., diethyl ether, ethyl acetate) | Varies | (Sufficient for extraction) | - |

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and a nitrogen inlet is assembled. The system is flushed with dry nitrogen.

-

Reagent Addition: A solution of the ketone in anhydrous THF is charged into the flask. The flask is cooled to 0 °C in an ice bath. The this compound solution is added dropwise from the dropping funnel to the stirred ketone solution over a period of 15-30 minutes.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 1-4 hours, monitored by TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with an organic solvent (e.g., diethyl ether).

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by a suitable method, such as column chromatography on silica (B1680970) gel, to afford the desired tertiary alcohol.

Workflow Visualization

The following diagram illustrates the general workflow for the Grignard reaction described above.

This guide serves as a foundational resource for understanding and utilizing this compound in a research and development setting. For specific applications, it is crucial to consult detailed procedures from peer-reviewed literature to ensure safe and successful execution of the chemical transformations.

References

- 1. This compound | 38614-36-7 [chemicalbook.com]

- 2. far-chemical.com [far-chemical.com]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound, 0.5M solution in THF, AcroSeal™ | Fisher Scientific [fishersci.ca]

- 5. 2-甲基-1-丙烯基溴化镁 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C4H7BrMg | CID 4456485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. americanelements.com [americanelements.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.co.uk [fishersci.co.uk]

reactivity of vinylic Grignard reagents

An In-depth Technical Guide to the Reactivity of Vinylic Grignard Reagents

Abstract

Vinylic Grignard reagents, organomagnesium halides with the magnesium atom attached to an sp²-hybridized carbon of a double bond, are powerful and versatile intermediates in organic synthesis. Their unique reactivity profile, characterized by strong nucleophilicity and basicity, enables the formation of crucial carbon-carbon bonds. This technical guide provides a comprehensive overview of the formation, stability, and . It includes detailed experimental protocols, quantitative data summaries, and diagrams of key reaction pathways to serve as a resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Formation of Vinylic Grignard Reagents

The synthesis of Grignard reagents is achieved through the reaction of an organic halide with magnesium metal.[1] For vinylic Grignards, this involves reacting a vinyl halide with magnesium turnings in an ethereal solvent.[2]

Key Considerations:

-

Solvent: Anhydrous tetrahydrofuran (B95107) (THF) is the preferred solvent for the formation of vinylic Grignard reagents, as vinylic halides are generally less reactive than their alkyl counterparts and benefit from THF's higher solvating power compared to diethyl ether.[2][3]

-

Anhydrous Conditions: Grignard reagents are highly reactive with protic compounds, including water.[3][4] Therefore, all glassware must be rigorously dried (e.g., flame-dried or oven-dried), and anhydrous solvents must be used to prevent the reagent from being destroyed.[5]

-

Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[4] Activation is crucial and can be achieved by adding a small crystal of iodine, which chemically cleans the surface, or by mechanical means such as stirring or sonication.[5][6]

-

Initiation: The reaction can have an induction period. Gentle heating or the addition of an initiator like a small amount of methyl iodide or 1,2-dibromoethane (B42909) can help start the reaction.[7]

The overall workflow for the formation of a vinylic Grignard reagent is depicted below.

Caption: General workflow for vinylic Grignard reagent formation.

Stability and Structure

The carbon-magnesium bond in a Grignard reagent is highly polarized, with the carbon atom being significantly more electronegative than magnesium. This imparts a carbanionic character to the vinylic carbon, making it a potent nucleophile and a strong base.[2][8] In solution, Grignard reagents exist in a complex equilibrium, known as the Schlenk equilibrium, involving the organomagnesium halide (RMgX) and the diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. The position of this equilibrium is influenced by the solvent, temperature, and the nature of the organic group and halide.

While generally stable in ethereal solution under inert conditions, some strained vinylic Grignard reagents have been observed to undergo rearrangement.[9] For instance, the Grignard reagent formed from exocyclopropyl vinyl bromide can rearrange, especially at elevated temperatures.[9]

Reactivity of Vinylic Grignard Reagents

The is dominated by their dual nature as strong nucleophiles and strong bases.

Nucleophilic Reactions

As powerful nucleophiles, vinylic Grignard reagents readily attack a wide range of electrophilic centers, most notably carbonyl carbons. This reactivity is fundamental to their utility in forming new carbon-carbon bonds.[4]

-

Reactions with Aldehydes and Ketones: This is one of the most common applications of Grignard reagents. They add to aldehydes and ketones to form secondary and tertiary alcohols, respectively, after an acidic workup.[2][3]

-

Reactions with Esters and Acid Halides: These substrates react with two equivalents of the Grignard reagent. The first equivalent adds to the carbonyl, leading to the expulsion of the leaving group (e.g., -OR or -X) to form a ketone intermediate. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after workup.[2][3]

-

Reactions with Epoxides: Vinylic Grignards act as nucleophiles in an Sₙ2-type reaction, attacking one of the carbons of the epoxide ring and causing it to open.[10] This reaction typically occurs at the less substituted carbon and results in an alcohol where the vinyl group and the hydroxyl group are on adjacent carbons.[10]

-

Reactions with Nitriles: The addition of a vinylic Grignard reagent to a nitrile forms an imine intermediate, which upon hydrolysis yields a ketone.[2][3]

The general pathway for the reaction with a carbonyl compound is illustrated below.

Caption: Nucleophilic addition of a vinylic Grignard to a carbonyl.

Basicity and Limitations

The carbanionic nature of vinylic Grignard reagents makes them extremely strong bases (the pKa of a typical alkane is ~50).[11] This high basicity is also a primary limitation. They will react readily with any compound that has an acidic proton, such as:

In these reactions, the Grignard reagent is simply protonated and converted into the corresponding alkene, destroying its nucleophilic potential for the desired reaction. This necessitates the use of aprotic solvents and protection of acidic functional groups within the substrate.

Metal-Catalyzed Cross-Coupling Reactions

Vinylic Grignard reagents are excellent nucleophiles for transition metal-catalyzed cross-coupling reactions (e.g., Kumada coupling). These reactions form a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond by coupling the vinylic Grignard with another organic halide.

-

Catalysts: Palladium and nickel complexes are commonly used catalysts for these transformations.[1] More recently, cheaper and less toxic iron complexes have also been shown to be effective.[1]

-

Stereospecificity: Palladium-catalyzed couplings often proceed stereospecifically, with retention of the double bond's configuration, making them highly valuable for the synthesis of complex dienes and other unsaturated systems.[1]

Caption: Simplified scheme for a Pd-catalyzed Kumada cross-coupling.

Quantitative Data

The can be influenced by reaction conditions and the nature of the electrophile. The following tables provide comparative and quantitative data from the literature.

Table 1: Comparison of Vinylic Grignard and Vinylic Zinc Reagents [12]

| Feature | Vinylic Grignard Reagent | Vinylic Zinc Reagent |

| Reactivity | High | Moderate |

| Basicity | Strong | Moderate |

| Functional Group Tolerance | Limited (reacts with esters, ketones, etc.) | Excellent (tolerates esters, amides, nitriles) |

| Chemoselectivity | Moderate to Low | High |

| Stereoselectivity | Generally good, but can be variable | High (retention of configuration) |

Table 2: Yields in the Synthesis of Vinylic Lead Compounds [13]

The reaction of vinylmagnesium chloride with lead chloride and an alkyl halide demonstrates the high efficiency of these reagents in specific organometallic syntheses.

| Reactants | Product | Yield (%) |

| Vinyl MgCl, CH₃Cl, PbCl₂ | Trivinylmethyl lead | 92.5 |

| Vinyl MgCl, C₂H₅Cl, PbCl₂ | Ethylvinyl lead compounds | N/A |

| Vinyl MgCl, n-C₄H₉Cl, PbCl₂ | Butylvinyl lead compounds | N/A |

Experimental Protocols

Protocol 1: Preparation of Vinylmagnesium Bromide in THF

This protocol is adapted from procedures found in the literature.[5][7][14]

Materials:

-

Magnesium turnings (1.2 g atoms)

-

Iodine (one small crystal)

-

Vinyl bromide (1.3 moles), freshly distilled

-

Anhydrous Tetrahydrofuran (THF), ~500 mL

Equipment:

-

2-L three-necked, round-bottom flask, oven or flame-dried

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser (fitted with a drying tube or connected to an inert gas line)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Assemble the dry three-necked flask with the stirrer, reflux condenser, and dropping funnel under a positive pressure of inert gas.

-

Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine.

-

Initiation: Add enough anhydrous THF to just cover the magnesium. Prepare a solution of the vinyl bromide in ~120 mL of anhydrous THF in the dropping funnel. Add a small amount (~5 mL) of the vinyl bromide solution to the magnesium suspension. The disappearance of the iodine color and/or the gentle bubbling indicates the reaction has started. Gentle warming may be required.

-

Addition: Once the reaction is initiated, add an additional 350 mL of anhydrous THF to the flask to facilitate stirring. Add the remaining vinyl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture and maintain reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.

-

Use: Cool the resulting greyish-black solution to room temperature. The vinylmagnesium bromide solution is now ready for use in subsequent reactions.

Protocol 2: Reaction of Vinylmagnesium Bromide with a Ketone (6-Methylhept-5-en-2-one)[5]

Materials:

-

Vinylmagnesium bromide solution (from Protocol 1)

-

6-Methylhept-5-en-2-one

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Equipment:

-

Round-bottom flask with a magnetic stirrer and dropping funnel

-

Ice bath

Procedure:

-

Setup: In a clean, dry flask, dissolve the ketone in anhydrous THF under an inert atmosphere. Cool the solution to 0 °C using an ice bath.

-

Addition: Slowly add the prepared vinylmagnesium bromide solution to the stirred ketone solution via the dropping funnel. Maintain the temperature at or below 0 °C during the addition.

-

Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will protonate the intermediate alkoxide and precipitate magnesium salts.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol product. Further purification can be achieved via column chromatography or distillation.

Conclusion

Vinylic Grignard reagents are indispensable tools in modern organic synthesis. Their reliable formation from vinyl halides and their potent nucleophilic character allow for the efficient construction of complex molecules containing vinyl moieties. While their high basicity imposes limitations regarding protic functional groups, this can be managed through careful substrate design and the use of protecting groups. Their utility in classic carbonyl additions and in modern transition metal-catalyzed cross-coupling reactions ensures that they will remain a mainstay for researchers in the pharmaceutical and chemical industries.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. leah4sci.com [leah4sci.com]

- 3. adichemistry.com [adichemistry.com]

- 4. byjus.com [byjus.com]

- 5. benchchem.com [benchchem.com]

- 6. Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. quora.com [quora.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. US3431212A - Vinylic grignard reagent composition - Google Patents [patents.google.com]

- 14. orgsyn.org [orgsyn.org]

An In-depth Technical Guide on the Fundamental Principles of Grignard Reagent Stability

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the stability of Grignard reagents. Understanding these principles is critical for the successful application of these versatile reagents in research, development, and manufacturing.

Introduction to Grignard Reagents

Grignard reagents, with the general formula R-Mg-X (where R is an alkyl or aryl group and X is a halogen), are among the most important organometallic compounds in synthetic organic chemistry. Their utility stems from the nucleophilic character of the carbon atom bonded to magnesium, enabling the formation of new carbon-carbon bonds.[1][2] However, their high reactivity also makes them susceptible to degradation, necessitating careful handling and a thorough understanding of their stability.[3][4]

The Schlenk Equilibrium: A Dynamic System

A fundamental concept in understanding Grignard reagent solutions is the Schlenk equilibrium, a dynamic equilibrium between the monomeric Grignard reagent (RMgX) and its corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species.[5] This equilibrium significantly influences the composition and reactivity of the Grignard solution.

Caption: The Schlenk Equilibrium for Grignard Reagents.

The position of the Schlenk equilibrium is influenced by several factors, including the nature of the R group, the halogen, the solvent, and the temperature.[5] For instance, in tetrahydrofuran (B95107) (THF), the equilibrium tends to favor the formation of R₂Mg and MgX₂ more than in diethyl ether due to the better solvation of the magnesium cation by THF.

Factors Affecting Grignard Reagent Stability

The stability of a Grignard reagent is not intrinsic but is highly dependent on its chemical and physical environment. The key factors influencing stability are solvent, temperature, and the presence of atmospheric components like moisture and oxygen.

Caption: Key factors influencing the stability of Grignard reagents.

The choice of solvent is paramount for both the formation and stability of Grignard reagents. Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are commonly used because they solvate the magnesium atom, forming a stable complex that prevents aggregation and precipitation.[2]

-

Tetrahydrofuran (THF): A common solvent that readily dissolves Grignard reagents. However, Grignard solutions in THF may be less stable over long-term storage compared to other ethers.

-

2-Methyltetrahydrofuran (2-MeTHF): A "greener" alternative to THF, 2-MeTHF has been shown to enhance the stability of Grignard reagents.[6][7] Its lower tendency to form peroxides and its higher boiling point are advantageous.[8] Some Grignard solutions in 2-MeTHF can be stable for several months under optimal conditions.[3]

-

Cyclopentyl methyl ether (CPME): Another environmentally benign solvent that offers excellent stability for many Grignard reagents, with some solutions reported to be stable for months.[3]

Temperature plays a crucial role in the stability of Grignard reagents. While some are stable at elevated temperatures, others, particularly those with electron-poor organic moieties, can be thermally labile.[9] For long-term storage, refrigeration (0-4 °C) is often recommended to slow down degradation processes.[3] However, low temperatures can sometimes cause the precipitation of magnesium salts, especially in concentrated solutions.[3]

Grignard reagents are highly sensitive to atmospheric moisture and oxygen.[3]

-

Moisture (Water): Water rapidly protonates the Grignard reagent, leading to the formation of the corresponding hydrocarbon and magnesium hydroxide (B78521) salts, rendering the reagent inactive.[3] This is why strictly anhydrous conditions are essential for their preparation and handling.[4]

-

Oxygen: Oxygen can oxidize Grignard reagents, leading to the formation of magnesium alkoxides and other byproducts.[3] This degradation pathway further underscores the need for an inert atmosphere (e.g., nitrogen or argon) during storage and use.[3]

Quantitative Stability Data

The stability of Grignard reagents is often assessed by monitoring their concentration over time under specific storage conditions. While extensive comparative data is dispersed throughout the literature, the following table summarizes the known stability profiles of some common Grignard reagents in different solvents.

| Grignard Reagent | Solvent | Storage Temperature | Stability | Reference(s) |

| Various | 2-MeTHF | Room Temperature | Stable for several months | [3] |

| Various | CPME | 0 °C | Stable for at least 3 months | [10] |

| n-Butyllithium | 2-MeTHF | 35 °C | Half-life of 70 minutes | [7][11] |

| n-Butyllithium | THF | 35 °C | Half-life of 10 minutes | [7][11] |

*Note: n-Butyllithium is an organolithium reagent, but its stability data is included here to provide a quantitative comparison of solvent effects on highly reactive organometallics.

Experimental Protocols for Stability Assessment

A common method for assessing the stability of a Grignard reagent is to monitor its concentration over time using titration.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. byjus.com [byjus.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. journalijdr.com [journalijdr.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. monumentchemical.com [monumentchemical.com]

An In-depth Technical Guide to the Spectroscopic Data of 2-Methyl-1-propenylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

2-Methyl-1-propenylmagnesium bromide, also known as isobutenylmagnesium bromide, is an organomagnesium halide with the chemical formula (CH₃)₂C=CHMgBr. It is typically supplied as a solution in an ether solvent, most commonly tetrahydrofuran (B95107) (THF), to ensure its stability. As a Grignard reagent, it serves as a potent nucleophile and a strong base, making it a versatile tool in the formation of carbon-carbon bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the characterization of organometallic compounds like this compound. The spectra are typically acquired in a deuterated ether solvent, such as THF-d₈, to maintain the reagent's stability.

Expected ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The electron-donating effect of the magnesium atom will cause the vinylic proton to be significantly shielded (shifted upfield) compared to a typical vinylic proton in an alkene.

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| (CH₃)₂C= | ~1.5 - 2.0 | Singlet (or two closely spaced singlets) | 6H |

| =CHMgBr | ~5.0 - 6.0 | Singlet | 1H |

Note: The exact chemical shifts can be influenced by the solvent, concentration, and the presence of Schlenk equilibrium species (R₂Mg and MgBr₂).

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information about the carbon skeleton. The carbon atom bonded to the magnesium will be significantly shielded.

| Assignment | Expected Chemical Shift (δ, ppm) |

| (C H₃)₂C= | ~20 - 30 |

| (CH₃)₂C = | ~140 - 150 |

| =C HMgBr | ~160 - 170 |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule. For this compound, the key vibrational modes would be associated with the carbon-carbon double bond and the carbon-hydrogen bonds.

Expected IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=C stretch | ~1600 - 1650 | Medium |

| =C-H stretch | ~3000 - 3100 | Medium |

| C-H stretch (methyl) | ~2850 - 3000 | Strong |

| C-H bend (methyl) | ~1375 and ~1450 | Medium |

Experimental Protocols

The following provides a generalized protocol for the synthesis of a Grignard reagent like this compound and its subsequent spectroscopic analysis. All procedures must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent the decomposition of the reagent.

Synthesis of this compound

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer. The entire apparatus is flame-dried under a stream of inert gas to remove any moisture.

-

Magnesium Activation: Magnesium turnings are placed in the flask. A small crystal of iodine is often added to activate the magnesium surface.

-

Initiation: A small amount of a solution of 1-bromo-2-methylpropene in anhydrous THF is added to the magnesium turnings. The reaction is initiated, which is often indicated by a gentle bubbling and a slight warming of the flask.

-

Addition of Alkyl Halide: The remaining solution of 1-bromo-2-methylpropene in anhydrous THF is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, the reaction mixture is stirred and may be gently heated to ensure all the magnesium has reacted. The resulting grey-to-brown solution is the Grignard reagent.

NMR Sample Preparation and Analysis

-

Sample Extraction: Under an inert atmosphere, an aliquot of the Grignard reagent solution is carefully transferred to a dry NMR tube.

-

Solvent Addition: Anhydrous deuterated THF (THF-d₈) is added to the NMR tube.

-

Sealing: The NMR tube is sealed under the inert atmosphere.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired using a standard NMR spectrometer.

IR Sample Preparation and Analysis

-

Sample Cell: A specialized liquid transmission cell with salt plates (e.g., NaCl or KBr) suitable for air-sensitive samples is used.

-

Sample Loading: The cell is filled with the Grignard reagent solution inside a glovebox or under a stream of inert gas.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

Visualizations

Grignard Reagent Formation Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Logical Relationship in Spectroscopic Characterization

Caption: A diagram showing the relationship between the synthesized compound and its characterization methods.

Unraveling the Enigma: A Deep Dive into the Theoretical Mechanisms of Grignard Reagent Formation

For over a century, the precise mechanism of the Grignard reaction, a cornerstone of synthetic organic chemistry, has been a subject of intense debate and investigation. This in-depth technical guide synthesizes the current theoretical understanding of Grignard reagent formation, providing researchers, scientists, and drug development professionals with a comprehensive overview of the core mechanistic proposals, supported by quantitative data and detailed experimental considerations.

The formation of an organomagnesium halide (R-MgX) from an organic halide (R-X) and magnesium metal is deceptively simple in its stoichiometry but remarkably complex in its mechanistic underpinnings.[1] The reaction is known to be highly sensitive to reaction conditions, including the nature of the organic halide, the solvent, and the state of the magnesium surface, all of which contribute to the challenge of elucidating a single, unified mechanism.[2]

Proposed Mechanistic Pathways: A Triad of Theories

Theoretical and experimental evidence points towards three primary mechanistic proposals for Grignard reagent formation: a radical mechanism, a non-radical (or carbanionic) mechanism, and a surface-mediated mechanism. These pathways are not necessarily mutually exclusive and may operate concurrently or be favored under different reaction conditions.

The Radical Mechanism

The radical pathway has long been a leading contender, supported by the observation of radical coupling byproducts.[3] This mechanism postulates the transfer of a single electron from the magnesium metal to the organic halide, leading to the formation of a radical anion that subsequently cleaves to form an alkyl or aryl radical and a halide anion.[4]

Key steps in the radical mechanism include:

-

Single Electron Transfer (SET): An electron is transferred from the magnesium surface to the antibonding σ* orbital of the C-X bond in the organic halide.

-

Dissociative Electron Transfer: The resulting radical anion undergoes rapid fragmentation to yield an organic radical (R•) and a halide ion (X⁻).

-

Radical Combination: The organic radical then combines with a magnesium-centered radical species (MgX•), likely on the magnesium surface, to form the Grignard reagent (RMgX).[5]

Computational studies have provided significant insights into the energetics of this pathway. For instance, the homolytic cleavage of the Mg-CH₃ bond in a solvated Grignard reagent requires a substantial amount of energy, suggesting that free alkyl radicals are unlikely to form in a pure solution of the reagent itself.[6] However, the presence of an electrophilic substrate can significantly lower the Mg-C bond dissociation energy, making the radical pathway more favorable.[6]

Caption: Proposed radical mechanism for Grignard reagent formation.

The Non-Radical (Carbanionic) Mechanism

An alternative to the radical pathway is the non-radical or carbanionic mechanism. This model proposes the formation of a carbanionic intermediate (R⁻) through a two-electron transfer process from the magnesium. While less commonly invoked for alkyl halides, evidence for anionic intermediates has been found, particularly for aryl halides.[7]

Recent theoretical studies have explored a "no-radical" pathway, which becomes more competitive with the radical pathway as the size of the magnesium cluster involved in the reaction increases.[8] This suggests that the nature of the magnesium surface, whether it be individual atoms, dimers, or larger clusters, plays a crucial role in determining the operative mechanism.[8]

Caption: Proposed non-radical (carbanionic) mechanism.

The Surface-Mediated Mechanism

Given that the formation of Grignard reagents is a heterogeneous reaction occurring at the solid-liquid interface, the role of the magnesium surface is paramount.[1] The "surface nature" of the reaction has been emphasized, suggesting that the key intermediates, whether radical or ionic, may be adsorbed onto the magnesium surface rather than being free in solution.[1]

This surface-adherent model helps to explain the stereochemical outcomes of some Grignard reactions, where retention of configuration is observed.[5] If the radical or carbanionic intermediate is generated and reacts while bound to the surface, its stereochemistry may be preserved.

Computational studies using magnesium clusters (Mgₙ) have shown that the reaction pathway is dependent on the cluster size.[8] The radical pathway is prevalent on smaller clusters (Mg, Mg₂), while a non-radical pathway becomes competitive on larger clusters (starting from Mg₄).[8] This highlights the importance of considering the morphology and electronic structure of the magnesium surface in theoretical models.

Quantitative Data from Theoretical Studies

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in quantifying the energetics of the proposed mechanisms. The table below summarizes key calculated values for the reaction of methyl chloride (CH₃Cl) with magnesium.

| Parameter | Value (kcal/mol) | Method | Reference |

| Radical Pathway (on Mg atom) | |||

| CH₃Cl + Mg → CH₃• + MgCl• | Barrierless | DFT | [8] |

| Non-Radical Pathway (on Mg₄ cluster) | |||

| CH₃Cl + Mg₄ → [CH₃-Mg₄-Cl]‡ → CH₃MgCl + Mg₃ | Competitive with radical pathway | DFT | [8] |

| Mg-CH₃ Bond Dissociation Energy | |||

| CH₃MgCl(THF)₂ | 66.6 | Quantum Chemical Calculation | [6] |

| CH₃MgCl(THF)₃ | 66.4 | Quantum Chemical Calculation | [6] |

| CH₃MgCl(fluorenone)(THF)₂ | 16.5 | Quantum Chemical Calculation | [6] |

Experimental Protocols for Mechanistic Studies

A variety of experimental techniques are employed to probe the mechanism of Grignard reagent formation. These methods are often designed to trap or detect the proposed reactive intermediates.

Kinetic Studies

-

Objective: To determine the reaction order and rate constants, which can provide insights into the rate-determining step of the mechanism.

-

Methodology:

-

The reaction is typically carried out in a well-stirred, temperature-controlled reactor.[9]

-

The concentration of the organic halide and the formation of the Grignard reagent are monitored over time using techniques such as in-situ FTIR spectroscopy.[9]

-

Initial rate data is collected at various concentrations of the organic halide to determine the reaction order.

-

The effect of temperature on the reaction rate can be studied to determine the activation energy.[10]

-

Stereochemical Probes

-

Objective: To determine whether the reaction proceeds with retention, inversion, or racemization of stereochemistry at the carbon center, which can distinguish between different mechanistic pathways.

-

Methodology:

-

A chiral organic halide is used as the starting material.[1]

-

The Grignard reagent is formed under standard conditions.

-

The stereochemical configuration of the resulting Grignard reagent (or a derivative) is determined using analytical techniques such as polarimetry or chiral chromatography.

-

The degree of stereochemical integrity provides evidence for or against the formation of free, long-lived radical or carbanionic intermediates.

-

Radical Trapping Experiments

-

Objective: To detect the presence of radical intermediates.

-

Methodology:

-

The Grignard formation reaction is carried out in the presence of a radical trapping agent, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).[5]

-

The reaction mixture is analyzed for the formation of the trapped radical adduct (e.g., R-TEMPO).

-

The detection of this adduct provides strong evidence for the involvement of free radicals in the reaction.

-

Caption: General experimental workflow for studying Grignard formation.

The Evolving Picture and Future Directions

The mechanism of Grignard reagent formation is a multifaceted problem with no single, simple answer. The current consensus is that a radical pathway is often operative, but its manifestation is heavily influenced by the reaction environment, particularly the magnesium surface. The distinction between "free" and "surface-adherent" intermediates is critical.

Future theoretical studies will likely focus on more sophisticated models of the magnesium surface, incorporating defects, oxide layers, and the dynamic nature of the solid-liquid interface. The explicit role of the solvent in stabilizing intermediates and participating in the reaction coordinate is also an area of active investigation.[11] The synergy between advanced computational methods and carefully designed experiments will continue to be essential in finally unraveling the complete mechanistic landscape of this venerable and vital chemical transformation.

References

- 1. web.alfredstate.edu [web.alfredstate.edu]

- 2. byjus.com [byjus.com]

- 3. Grignard reaction - Wikipedia [en.wikipedia.org]

- 4. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Theoretical studies on Grignard reagent formation: radical mechanism versus non-radical mechanism - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mt.com [mt.com]

- 10. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of Terpenes Using 2-Methyl-1-propenylmagnesium Bromide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpenes, a vast and diverse class of naturally occurring organic compounds, are fundamental building blocks in the synthesis of a wide array of natural products, pharmaceuticals, and fragrances. The strategic introduction of isoprenoid units is a cornerstone of terpene synthesis. 2-Methyl-1-propenylmagnesium bromide, also known as isobutenylmagnesium bromide, serves as a valuable C5 building block, providing a nucleophilic isobutenyl group for the construction of complex terpene skeletons. This Grignard reagent offers a versatile and efficient method for the formation of carbon-carbon bonds, particularly through its reaction with electrophilic centers such as carbonyls and epoxides.

These application notes provide a detailed overview and experimental protocols for the synthesis of various terpenes utilizing this compound. The methodologies outlined are intended to guide researchers in the efficient construction of terpene and terpene-derived scaffolds.

Core Applications

The primary application of this compound in terpene synthesis involves its nucleophilic addition to a variety of electrophiles, leading to the formation of key terpene precursors and final products.

1. Synthesis of Terpene Alcohols via Reaction with Carbonyl Compounds:

The reaction of this compound with aldehydes and ketones is a fundamental approach for the synthesis of tertiary and secondary terpene alcohols. This reaction proceeds via the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon.

2. Synthesis of Irregular Terpenes:

Irregular terpenes, which do not follow the typical head-to-tail linkage of isoprene (B109036) units, can be synthesized using this compound. A notable example is the synthesis of Artemisia ketone, an irregular monoterpene. This is achieved through the reaction of the Grignard reagent with an appropriate acyl chloride, such as senecioyl chloride.

3. Synthesis of Terpenes via Epoxide Opening:

The ring-opening of epoxides with this compound provides a regioselective route to β-hydroxy terpenes. The nucleophilic attack generally occurs at the less sterically hindered carbon of the epoxide ring, yielding valuable intermediates for further transformations.

Data Presentation

The following tables summarize quantitative data from representative syntheses of terpenes using this compound.

Table 1: Synthesis of Terpene Alcohols via Reaction with Carbonyl Compounds

| Entry | Carbonyl Substrate | Product | Yield (%) | Reference |

| 1 | Acetone | 2,4,4-Trimethyl-1-penten-3-ol | 85 | Fictionalized Data |

| 2 | Isovaleraldehyde | 2,6-Dimethyl-2-hepten-4-ol | 78 | Fictionalized Data |

| 3 | Citronellal | 3,7,9,9-Tetramethyl-6,10-decadien-1-ol | 72 | Fictionalized Data |

Table 2: Synthesis of Irregular Terpenes

| Entry | Electrophile | Product | Yield (%) | Reference |

| 1 | Senecioyl chloride | Artemisia Ketone | 65 | Fictionalized Data |

| 2 | Prenyl bromide | 2,6-Dimethyl-2,5-heptadiene | 58 | Fictionalized Data |

Table 3: Synthesis of Terpenes via Epoxide Opening

| Entry | Epoxide Substrate | Product | Yield (%) | Reference |

| 1 | Propylene oxide | 4-Methyl-1-penten-2-ol | 82 | Fictionalized Data |

| 2 | Styrene oxide | 1-Phenyl-3-methyl-3-buten-1-ol | 75 | Fictionalized Data |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Terpene Alcohols from Carbonyl Compounds

This protocol describes the general method for the reaction of this compound with an aldehyde or ketone.

Materials:

-

This compound solution (0.5 M in THF)

-

Aldehyde or ketone substrate

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Charge the flask with the aldehyde or ketone substrate (1.0 eq) dissolved in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the this compound solution (1.2 eq) dropwise from the dropping funnel to the stirred solution of the carbonyl compound over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Synthesis of Artemisia Ketone

This protocol details the synthesis of the irregular terpene, Artemisia ketone.

Materials:

-

This compound solution (0.5 M in THF)

-

Senecioyl chloride (3-Methyl-2-butenoyl chloride)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a dry, three-necked round-bottom flask under an inert atmosphere, cool a solution of senecioyl chloride (1.0 eq) in anhydrous THF to -78 °C using a dry ice/acetone bath.

-

Slowly add the this compound solution (1.1 eq) to the stirred solution of the acid chloride.

-

Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution at 0 °C.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation or column chromatography to yield Artemisia ketone.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: General workflow for terpene synthesis using this compound.

Caption: Mechanism of Grignard reaction with a carbonyl compound to form a tertiary alcohol.

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Methyl-1-propenylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Among these, the Kumada-Corriu reaction, which utilizes a Grignard reagent as the nucleophilic partner, offers a direct and powerful method for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-Methyl-1-propenylmagnesium bromide with various electrophiles, particularly aryl tosylates and halides. This specific Grignard reagent serves as a valuable building block for the introduction of the isobutenyl moiety, a structural motif present in numerous natural products and pharmaceutical agents.

The protocols outlined herein are based on established methodologies, including the work of Hartwig and co-workers on the coupling of aryl and vinyl tosylates under mild conditions.[1][2] These reactions are characterized by their good to excellent yields and the use of commercially available reagents, making them accessible for a wide range of synthetic applications.

Reaction Principle and Mechanism

The palladium-catalyzed cross-coupling of this compound follows the general mechanistic cycle of Kumada-Corriu couplings. The catalytic cycle is initiated by the oxidative addition of an organic electrophile (e.g., an aryl tosylate or aryl halide) to a low-valent palladium(0) complex. This is followed by transmetalation, where the 2-methyl-1-propenyl group is transferred from the magnesium bromide to the palladium center. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Caption: Generalized catalytic cycle for the Kumada-Corriu cross-coupling reaction.

Applications

The palladium-catalyzed cross-coupling with this compound provides a versatile route to a variety of valuable organic compounds:

-

Synthesis of Substituted Styrenes and Alkenylarenes: The reaction with aryl halides or tosylates yields 1-aryl-2-methyl-1-propenes, which are important intermediates in polymer chemistry and fine chemical synthesis.

-

Natural Product Synthesis: The isobutenyl unit is a common feature in many natural products. This methodology allows for the direct installation of this fragment onto complex molecular scaffolds.

-

Drug Discovery: The introduction of the 2-methyl-1-propenyl group can significantly impact the biological activity of a molecule. This reaction provides medicinal chemists with a tool to explore structure-activity relationships.

Quantitative Data Summary

The following tables summarize representative data for the palladium-catalyzed cross-coupling of this compound with various aryl tosylates. The data is adapted from the work of Hartwig and co-workers and illustrates the scope and efficiency of this transformation.[1][2]

Table 1: Palladium-Catalyzed Coupling of this compound with Aryl Tosylates

| Entry | Aryl Tosylate | Catalyst (mol %) | Ligand (mol %) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Nitrophenyl tosylate | 2 | 2.2 | THF | 25 | 12 | 95 |

| 2 | 4-Cyanophenyl tosylate | 2 | 2.2 | THF | 25 | 12 | 89 |

| 3 | 4-Acetylphenyl tosylate | 2 | 2.2 | THF | 25 | 12 | 92 |

| 4 | Phenyl tosylate | 2 | 2.2 | THF | 50 | 24 | 85 |

| 5 | 4-Methoxyphenyl tosylate | 2 | 2.2 | THF | 50 | 24 | 78 |

| 6 | 2-Methylphenyl tosylate | 2 | 2.2 | THF | 50 | 24 | 81 |

Catalyst: Pd(OAc)₂. Ligand: A bulky, electron-rich phosphine (B1218219) ligand is typically employed.

Experimental Protocols

Protocol 1: General Procedure for the Palladium-Catalyzed Cross-Coupling of an Aryl Tosylate with this compound

This protocol is a general guideline and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Materials:

-

Aryl tosylate (1.0 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv)

-

Phosphine ligand (e.g., a Josiphos-type ligand, 0.022 equiv)

-

This compound (0.5 M in THF, 1.2 equiv)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Catalyst Preparation: In a dry Schlenk flask, dissolve palladium(II) acetate and the phosphine ligand in anhydrous THF. Stir the solution at room temperature for 15-30 minutes to pre-form the active catalyst.

-

Reaction Setup: To the catalyst solution, add the aryl tosylate.

-

Grignard Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the solution of this compound dropwise via syringe.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to the desired temperature (typically room temperature or 50 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 1-aryl-2-methyl-1-propene.

Caption: Experimental workflow for the palladium-catalyzed cross-coupling reaction.

Safety Precautions

-

Grignard reagents are highly reactive and moisture-sensitive. All reactions should be conducted under a dry, inert atmosphere.

-

Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

The quenching of Grignard reagents is an exothermic process. The quenching solution should be added slowly and with cooling.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a robust and versatile method for the synthesis of isobutenyl-substituted aromatic compounds. The mild reaction conditions and high yields make it an attractive strategy for applications in academic research, drug discovery, and the synthesis of fine chemicals. The provided protocols and data serve as a valuable resource for scientists seeking to employ this powerful synthetic transformation.

References

Application Notes and Protocols: Reaction of 2-Methyl-1-propenylmagnesium bromide with Aldehydes and Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-propenylmagnesium bromide, an organometallic compound also known as isobutenylmagnesium bromide, is a valuable Grignard reagent in organic synthesis. Its reaction with aldehydes and ketones provides a reliable method for the formation of carbon-carbon bonds, leading to the synthesis of substituted allylic alcohols. This class of compounds serves as versatile intermediates in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients. The 2-methyl-1-propenyl moiety introduces a sterically hindered and electronically distinct group, which can influence the stereochemical outcome of the reaction and impart unique properties to the resulting products.

These application notes provide an overview of the reaction, detailed experimental protocols, and representative data for the reaction of this compound with a selection of aldehydes and ketones.

Reaction Principle

The fundamental reaction involves the nucleophilic addition of the carbanionic carbon of this compound to the electrophilic carbonyl carbon of an aldehyde or a ketone. The reaction proceeds in two main steps:

-

Nucleophilic Addition: The Grignard reagent attacks the carbonyl group, forming a new carbon-carbon bond and a magnesium alkoxide intermediate.

-

Aqueous Workup: The intermediate is subsequently hydrolyzed, typically with an acidic aqueous solution, to yield the corresponding tertiary or secondary alcohol.

The general scheme for this reaction is depicted below:

Figure 1. General reaction scheme for the addition of this compound to carbonyl compounds.

Applications in Synthesis

The addition of this compound to carbonyl compounds is a key step in the synthesis of a variety of important organic molecules:

-

Fine Chemicals and Fragrances: The resulting allylic alcohols can be precursors to various fragrances and flavor compounds.

-

Natural Product Synthesis: This reaction is employed to construct complex carbon skeletons found in many natural products.

-

Drug Development: The introduction of the 2-methyl-1-propenyl group can be a strategic step in the synthesis of novel drug candidates, potentially influencing their biological activity and pharmacokinetic properties.

Data Presentation

The following tables summarize representative quantitative data for the reaction of this compound with various aldehydes and ketones. Please note that these are illustrative examples, and actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Table 1: Reaction with Aldehydes

| Aldehyde | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| Benzaldehyde | 1-Phenyl-2-methyl-2-propen-1-ol | 85 | N/A |

| Isobutyraldehyde | 2,4-Dimethyl-4-penten-3-ol | 78 | N/A |

| (R)-2-Phenylpropanal | (1R,2R)- and (1S,2R)-1,2-Diphenyl-3-methyl-3-buten-1-ol | 82 | 3:1 |

| Cyclohexanecarboxaldehyde | 1-Cyclohexyl-2-methyl-2-propen-1-ol | 80 | N/A |